

2,4-dichloro-3-cyanophenylboronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,4-Dichloro-3-cyanophenylboronic acid
Cat. No.:	B1386730

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **2,4-dichloro-3-cyanophenylboronic acid**

Abstract: This technical guide provides a comprehensive overview of **2,4-dichloro-3-cyanophenylboronic acid**, a valuable building block in modern organic synthesis. The document details its core chemical and physical properties, expected spectroscopic characteristics, and primary synthetic applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and drug development professionals, this guide synthesizes fundamental data with practical, field-proven insights into its reactivity, stability, and handling.

Core Physicochemical Properties and Identifiers

2,4-dichloro-3-cyanophenylboronic acid is a polysubstituted aromatic boronic acid. Its structure features an electron-deficient phenyl ring, substituted with two chloro atoms and a nitrile group, which significantly influences its reactivity and stability. These electron-withdrawing substituents modulate the Lewis acidity of the boron center and enhance the compound's stability compared to simpler arylboronic acids.

Chemical Structure and Identifiers

The core identifiers and structural information for **2,4-dichloro-3-cyanophenylboronic acid** are summarized below.

Property	Value	Source
CAS Number	957120-87-5	
Molecular Formula	C ₇ H ₄ BCl ₂ NO ₂	[1]
Molecular Weight	215.83 g/mol	[1]
InChI Key	FFNJVSXDMXUODJ- UHFFFAOYSA-N	[1]
SMILES	OB(C1=CC=C(C(C#N)=C1Cl)Cl)O	[1]
Appearance	Solid form, typically a white to off-white powder.	[1]

Physical Properties

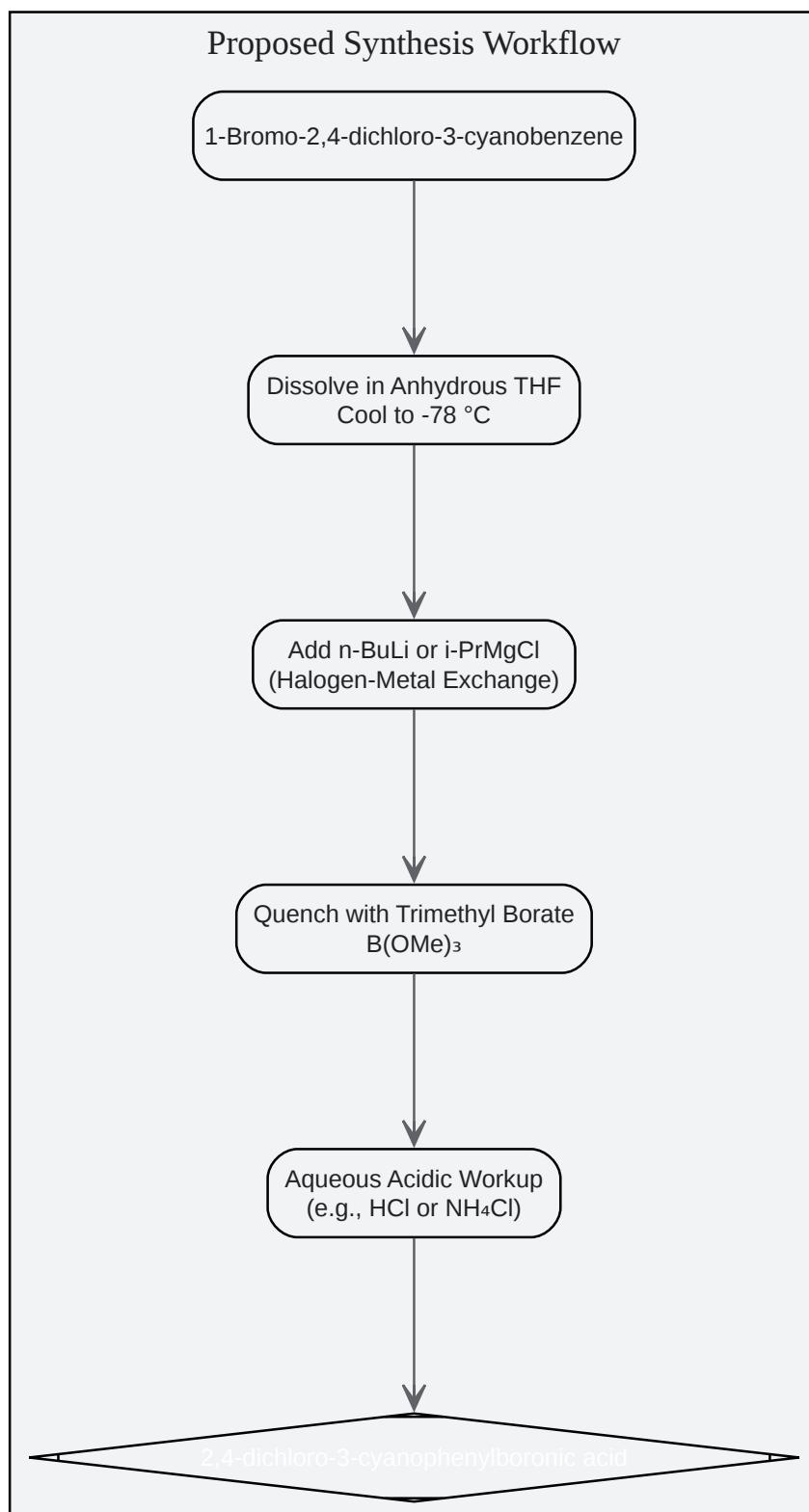
Specific experimental data for properties such as melting point and solubility are not widely published for this particular reagent, as it is often supplied for early-stage discovery research where such characterization is the responsibility of the end-user. However, by comparing it to analogous compounds, we can infer its expected properties.

Property	Value (2,4-dichloro-3-cyanophenylboronic acid)	Context: Analogous Compounds	Source
Melting Point	Data not available. Expected to be a high-melting solid.	Phenylboronic acid: 216-219 °C Cyanophenylboronic acid: >298 °C (dec.) Cyanophenylboronic acid: >350 °C	[2][3]
Solubility	Data not available.	Phenylboronic acid is soluble in many polar organic solvents (ether, ethanol) and has low solubility in water (10 g/L).	[2][4]
Storage Temp.	Room Temperature	N/A	

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not provided by commercial suppliers, its structure allows for a confident prediction of its key spectroscopic features.

- ^1H NMR: The aromatic region would display two signals corresponding to the two aromatic protons. Due to the substitution pattern, these would appear as doublets. The significant electron-withdrawing nature of the substituents would shift these protons downfield. The two hydroxyl protons on the boron atom would appear as a broad singlet, which would be exchangeable with D_2O .
- ^{13}C NMR: The spectrum would show seven distinct signals for the seven carbon atoms. The carbon atom attached to the boron (C1) would be deshielded. The carbons attached to the chlorine atoms (C2, C4) would show characteristic shifts, and the nitrile carbon (C≡N) would appear in the typical range of 115-125 ppm.

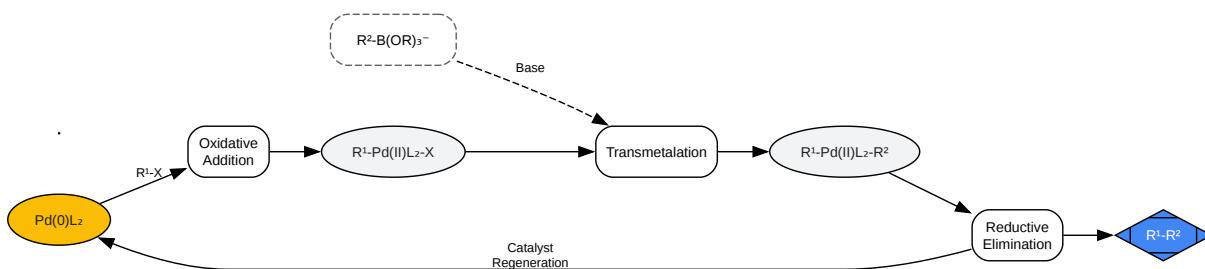

- Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M^+) corresponding to the molecular weight. A key diagnostic feature would be the isotopic pattern for the presence of two chlorine atoms, resulting in characteristic $[M]^+$, $[M+2]^+$, and $[M+4]^+$ peaks with an approximate ratio of 9:6:1.

Synthesis, Reactivity, and Experimental Protocols

As a substituted arylboronic acid, the primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Plausible Synthetic Route

A common and effective method for the synthesis of arylboronic acids involves a halogen-metal exchange followed by quenching with a borate ester.^{[5][6]} A plausible route to **2,4-dichloro-3-cyanophenylboronic acid** would start from the corresponding aryl bromide.


[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the title compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, enabling the synthesis of biaryls, styrenes, and other conjugated systems.^{[7][8]} Boronic acids are generally stable, have low toxicity, and the reaction conditions tolerate a wide variety of functional groups.^[8]

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of **2,4-dichloro-3-cyanophenylboronic acid** with an aryl bromide. The choice of catalyst, base, and solvent is critical. Given the electron-deficient nature of the boronic acid, a modern, electron-rich phosphine ligand or a palladacycle precatalyst is recommended for optimal results.

Objective: Synthesize 2',4'-dichloro-3'-cyano-[1,1'-biphenyl]-4-carbonitrile.

Materials:

- **2,4-dichloro-3-cyanophenylboronic acid** (1.0 eq)
- 4-bromobenzonitrile (1.1 eq)
- Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) OR SPhos Palladacycle (2 mol%)
- Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)
- 1,4-Dioxane (solvent)
- Water (co-solvent, typically 10-25% v/v)

Step-by-Step Methodology:

- **Vessel Preparation:** To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add **2,4-dichloro-3-cyanophenylboronic acid**, 4-bromobenzonitrile, and K₃PO₄.
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.
- **Catalyst & Solvent Addition:** Under a positive pressure of inert gas, add the palladium catalyst/ligand mixture. Then, add the degassed 1,4-dioxane and water. The solvent should be thoroughly degassed beforehand by sparging with argon or via freeze-pump-thaw cycles.
- **Reaction:** Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously overnight (12-18 hours).
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final biaryl product.

Causality Behind Choices:

- Catalyst System: Electron-rich dialkylbiaryl phosphine ligands (like SPhos) accelerate the rate-limiting reductive elimination step, which is often slow for electron-deficient products.
- Base: K_3PO_4 is a moderately strong base that is effective in promoting the transmetalation step without causing hydrolysis of sensitive functional groups like the nitrile.
- Solvent: A mixture of dioxane and water is a common choice that provides good solubility for both the organic substrates and the inorganic base.

Applications in Research and Drug Development

The true value of **2,4-dichloro-3-cyanophenylboronic acid** lies in its role as a versatile intermediate for creating complex molecules. Boronic acids have become increasingly important in medicinal chemistry, culminating in FDA-approved drugs like bortezomib (Velcade).[9][10]

- Scaffold for Bioactive Molecules: The 2,4-dichloro-3-cyanophenyl moiety is a valuable scaffold. The chlorine atoms can occupy hydrophobic pockets in enzyme active sites, while the nitrile group can act as a hydrogen bond acceptor. This makes it an attractive building block for synthesizing libraries of compounds for screening against various biological targets, such as protein kinases, proteases, and other enzymes.[11]
- Probing Structure-Activity Relationships (SAR): By using this fragment in Suzuki couplings, medicinal chemists can rapidly synthesize a series of analogs where the other aryl ring is varied. This allows for the systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties of a lead compound.
- Materials Science: Substituted biaryl compounds, particularly those containing nitrile groups, are foundational structures in the field of liquid crystals.[12] This reagent can be used to synthesize novel materials with tailored electronic and physical properties.

Stability, Storage, and Safe Handling

Proper handling and storage are essential to maintain the integrity of boronic acid reagents.

- Stability: Phenylboronic acids are generally stable solids but can undergo two primary degradation pathways.
 - Dehydration: They can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[4] This is often observed upon heating or prolonged storage and can be reversed by treatment with water.
 - Oxidative Deboronation: Boronic acids can be susceptible to oxidation, which cleaves the C-B bond to yield a phenol.[13][14] However, the presence of strong electron-withdrawing groups, as in **2,4-dichloro-3-cyanophenylboronic acid**, increases the energy of the highest occupied molecular orbital (HOMO), making the C-B bond less susceptible to oxidation and enhancing overall stability compared to electron-rich arylboronic acids.[14]
- Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[2] Keeping it in a desiccator is recommended.
- Handling: While specific toxicity data is not available, analogous compounds are classified as irritants.[15][16] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,4-dichloro-3-cyanophenylboronic acid is a highly functionalized and synthetically valuable building block. Its electron-deficient nature imparts enhanced stability and influences its reactivity in predictable ways. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and versatile route for the synthesis of complex biaryl compounds, making it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. Understanding its properties, reactivity, and handling requirements allows scientists to effectively leverage this reagent to accelerate their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloro-3-cyanophenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 3. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 14. pnas.org [pnas.org]
- 15. (4-Chloro-3-cyanophenyl)boronic acid | C7H5BCINO2 | CID 44119831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-Cyanophenylboronic acid | C7H6BNO2 | CID 2734325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4-dichloro-3-cyanophenylboronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1386730#2-4-dichloro-3-cyanophenylboronic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com